8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(4-Chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with a fused imidazo[2,1-f]purine-dione core. Key structural features include:
- 4-Chlorophenyl group at position 8, contributing electron-withdrawing properties and influencing receptor binding.
- 2-Oxopropyl chain at position 3, which may affect metabolic stability and pharmacokinetics.
Properties
IUPAC Name |
6-(4-chlorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3/c1-10-8-22-14-15(21(3)18(27)23(16(14)26)9-11(2)25)20-17(22)24(10)13-6-4-12(19)5-7-13/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAKGIMPBCQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential in biological applications. Its unique structure and functional groups suggest various mechanisms of action that could be exploited in pharmacology and medicinal chemistry.
Chemical Formula
- Molecular Formula : C14H17ClN4O3
- IUPAC Name : this compound
Structural Features
The compound features:
- An imidazo[2,1-f]purine core.
- A 4-chlorophenyl group.
- A 2-oxopropyl substituent at the 3-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects such as anti-inflammatory or anticancer properties.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-f]purines exhibit anticancer activity by targeting DNA repair mechanisms and apoptosis pathways. The presence of the chlorophenyl group may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Enzyme Inhibition
Studies have shown that similar compounds can inhibit enzymes such as xanthine oxidase and acetylcholinesterase. The potential for This compound to inhibit these enzymes should be explored further through in vitro assays.
Antibacterial Properties
Compounds with similar structures have demonstrated antibacterial activity against various strains. The introduction of the chlorophenyl group may enhance this activity through increased lipophilicity, allowing better interaction with bacterial membranes.
Case Studies
- Anticancer Studies : A study evaluating imidazo[2,1-f]purines showed promising results in inhibiting tumor growth in xenograft models. The compound's structural analogs displayed IC50 values in the low micromolar range against several cancer cell lines.
- Enzyme Inhibition : Research on related compounds indicated effective inhibition of xanthine oxidase with IC50 values ranging from 0.5 to 5 µM. Further studies are required to determine the specific inhibitory effects of the target compound on similar enzymes.
- Antibacterial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli revealed moderate antibacterial effects for structurally related compounds. The potential for this compound to exhibit similar activity warrants further investigation.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemistry
- Synthesis Precursor : It serves as a precursor in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
- Reaction Studies : The compound undergoes various chemical reactions including oxidation, reduction, and substitution, which are essential for understanding its reactivity and potential modifications.
Biology
- Biological Activity : Research has indicated potential antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets such as enzymes and receptors.
- Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This mechanism is critical for its potential therapeutic applications.
Medicine
- Therapeutic Investigations : There is ongoing research into its role as an enzyme inhibitor with implications in treating diseases like cancer and infections. Its unique structure may enhance selectivity towards specific biological targets.
- Pharmacological Studies : Interaction studies have been conducted to assess binding affinities to receptors such as adenosine and serotonin. Computational modeling helps predict how structural modifications influence pharmacological properties.
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals where innovative drug formulations are required.
- Chemical Processes : Its unique properties make it valuable in industrial applications where specific reactivity is desired.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Activity : A study explored the compound's effects on cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapeutics.
- Antimicrobial Properties : Research demonstrated that derivatives of this compound exhibited antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor showed promise in modulating pathways relevant to cancer progression.
Comparison with Similar Compounds
Structural Analogues Targeting Serotonin Receptors
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Key Differences : Fluorophenylpiperazinylalkyl chain vs. 2-oxopropyl in the target compound.
- Activity : Exhibits potent 5-HT1A receptor affinity (Ki = 2.1 nM) and antidepressant effects at 2.5 mg/kg in FST. The fluorophenyl group enhances receptor selectivity but reduces PDE4B/PDE10A inhibition .
- Pharmacokinetics : Moderate metabolic stability in human liver microsomes (HLM) due to the piperazinyl chain .
AZ-853 and AZ-861
- Key Differences : AZ-853 has a 2-fluorophenylpiperazinylbutyl chain; AZ-861 has a 3-trifluoromethylphenylpiperazinylbutyl group.
- Activity : AZ-861 shows stronger 5-HT1A agonism, while AZ-853 has better brain penetration and a more potent antidepressant effect (FST ED50 = 1.2 mg/kg). Both lack PDE4B/PDE10A inhibition .
- Safety : AZ-853 induces weight gain and lowers blood pressure, whereas AZ-861 causes lipid metabolism disturbances .
Analogues with Varied Substituents
Compound 26 (8-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Key Differences : Nitrophenyl and difluoromethoxyphenyl groups vs. chlorophenyl in the target compound.
- Activity: The nitro group enhances electron-withdrawing effects but may reduce metabolic stability.
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Key Differences: Aminophenyl and butyl groups vs. chlorophenyl and 2-oxopropyl.
- Activity : Functions as a PPARγ agonist, inducing apoptosis in cancer cells. Structural divergence shifts therapeutic focus from CNS to oncology .
Preparation Methods
Imidazo[2,1-f]Purine Skeleton Formation
The imidazo[2,1-f]purine core is synthesized via cyclocondensation of 4-nitroimidazole derivatives with orthoesters under ammonia-rich conditions. For example, 4-nitroimidazole-5-carboxime undergoes hydrogenation to form aminooxime intermediates, which react with trimethyl orthoacetate to generate imidazo[2,1-f]purine precursors. Key steps include:
- Hydrogenation : Aminooxime formation via catalytic hydrogenation (10% Pd/C, 40 psi H₂, ethanol, 4 h).
- Cyclocondensation : Heating with orthoesters (e.g., trimethyl orthoacetate) in ethanol saturated with ammonia (120–130°C, sealed tube, 2–3 h).
This method yields the tricyclic framework with a 60–80% efficiency in the final dehalogenation step.
Methyl Group Incorporation
N-Methylation at Positions 1 and 7
Methylation employs methyl iodide or dimethyl sulfate under basic conditions:
- Base : Potassium tert-butoxide (t-BuOK) in THF at 0°C.
- Stoichiometry : 1.2 equivalents of methylating agent per reactive site.
Selective methylation is achieved by stepwise protection/deprotection of secondary amines.
Industrial-Scale Optimization
Catalytic System Refinement
Industrial protocols prioritize cost-effective catalysts:
Purification Techniques
- Column Chromatography : Silica gel with dichloromethane/methanol gradients (60:1 to 20:1).
- Recrystallization : Ethanol/water mixtures (7:3) yield >99% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Comparative Synthesis Data
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing imidazo[2,1-f]purine derivatives like 8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include:
- Substituent introduction: The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Oxopropyl group attachment: Acylation or alkylation reactions under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base) are employed .
- Optimization: Reaction parameters (temperature, solvent polarity, and catalyst choice) are critical. For example, palladium catalysts enhance coupling efficiency, while controlled pH avoids side reactions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, the 4-chlorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 428.15) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, particularly the imidazo-purine fused ring system and substituent spatial arrangement .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro studies?
- Methodological Answer:
- Solubility: The 2-oxopropyl group enhances water solubility (~2.5 mg/mL in PBS at pH 7.4), but the 4-chlorophenyl moiety increases hydrophobicity. Use DMSO for stock solutions .
- Stability: Degrades under UV light (t½ = 8 hours); store at –20°C in amber vials. Stability in biological matrices (e.g., plasma) requires LC-MS validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence this compound’s biological activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- 4-Chlorophenyl Group: Enhances target binding via hydrophobic interactions (e.g., IC50 improved from 12 µM to 3.5 µM in kinase inhibition assays) .
- 2-Oxopropyl Chain: Increases metabolic stability; replacing it with methoxyethyl reduces cytotoxicity but decreases potency .
- Experimental Design: Use combinatorial libraries to test substituent permutations. High-throughput screening (HTS) paired with molecular docking identifies optimal pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodological Answer:
- Assay Standardization:
- Buffer Conditions: Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states, affecting binding. Replicate assays in identical buffers .
- Cell Line Variability: Use isogenic cell lines to control for genetic drift. For example, discrepancies in apoptosis assays may stem from p53 status .
- Meta-Analysis: Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer:
- ADMET Prediction: Tools like SwissADME predict logP (~2.8), BBB permeability (low), and CYP450 interactions (CYP3A4 substrate). Adjust substituents (e.g., methyl groups) to reduce metabolic clearance .
- Molecular Dynamics (MD) Simulations: Simulate binding to serum albumin to assess plasma protein binding (~89%). Modify the oxopropyl chain to reduce affinity and increase free fraction .
Q. What are the mechanistic implications of this compound’s interaction with adenosine receptors?
- Methodological Answer:
- Binding Mode Analysis: Docking studies suggest the imidazo-purine core mimics adenosine, while the 4-chlorophenyl group occupies a hydrophobic subpocket in A2A receptors .
- Functional Assays: Use cAMP accumulation assays to confirm antagonism (EC50 = 0.8 µM). Compare with radioligand displacement (Ki = 1.2 nM) to assess allosteric vs. orthosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
